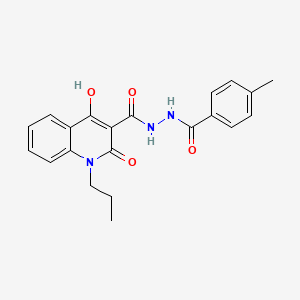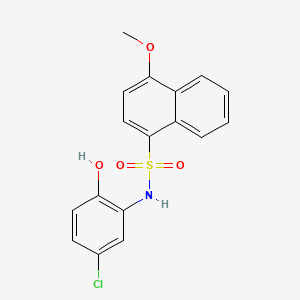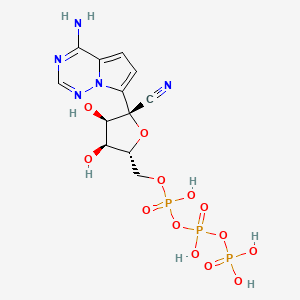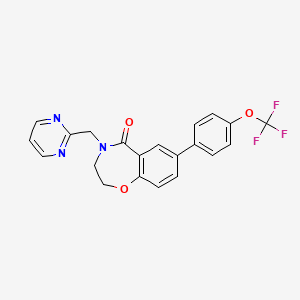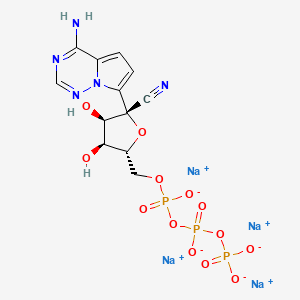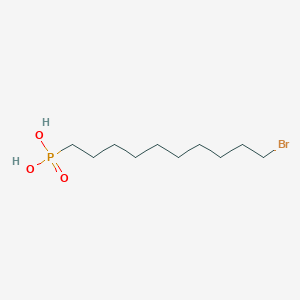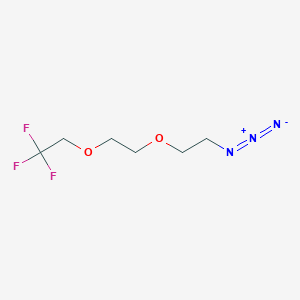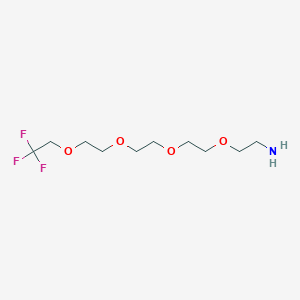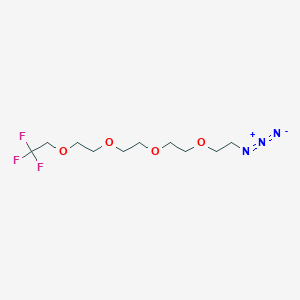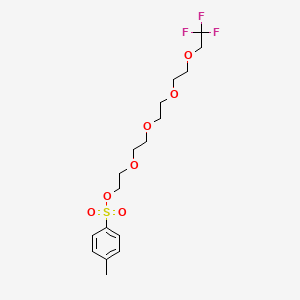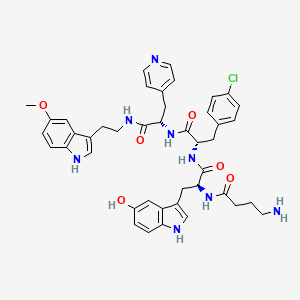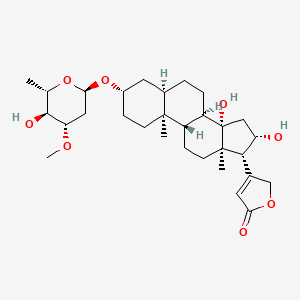
4-Me-PDTic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Me-PDTic is a potent and selective kappa opioid receptor antagonist.
Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- A study by Zulfiqar et al. (2021) discussed the synthesis and crystal structure of a similar compound, 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), indicating a protocol for its preparation and confirming its structure through various spectroscopy and crystallography techniques.
Catalytic Applications :
- In environmental catalysis, Tian et al. (2018) synthesized catalysts for the reduction of 4-nitrophenol and hydrodechlorination of 4-chlorophenol, demonstrating the potential of palladium nanoparticles in catalytic applications.
Photodynamic Therapy (PDT) :
- The use of metal-organic framework nanoparticles in PDT, particularly for cancer treatment, was covered by Lismont et al. (2017). They highlighted the potential synergistic effect of combining these nanoparticles with PDT.
Neuroscience and Neural Prosthetics :
- Research by Guo et al. (2013) on a stretchable microelectrode array made from polydimethylsiloxane (PDMS) has implications for neuroscience research and neural prosthetics.
Drug Delivery and Nanoparticle Research :
- The creation of chemically dynamic synthetic vehicles for the delivery of nucleic acids was discussed by Wolff and Rozema (2008). They emphasized the use of masked endosomolytic agents in drug delivery systems.
Environmental Science and Pollution Research :
- A study by Amiri et al. (2020) focused on the adsorption of agricultural pollutants using activated carbon derived from canola stalks. This research is relevant to environmental remediation and sustainability.
Photodynamic Therapy and Imaging in Cancer :
- Wang et al. (2014) developed a targeted nanoparticle platform combining a photodynamic therapy drug with a cancer targeting ligand for head and neck cancer treatment.
Propriétés
Numéro CAS |
2209073-31-2 |
|---|---|
Nom du produit |
4-Me-PDTic |
Formule moléculaire |
C21H33N3O2 |
Poids moléculaire |
359.51 |
Nom IUPAC |
(R)-7-Hydroxy-N-((S)-3-methyl-1-(4-methylpiperidin-1-yl)butan-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1 |
Clé InChI |
QHBNPMPKVNZQAM-WOJBJXKFSA-N |
SMILES |
O=C([C@@H]1NCC2=C(C=CC(O)=C2)C1)N[C@@H](C(C)C)CN3CCC(C)CC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4Me-PDTic; 4 Me-PDTic; 4-Me-PDTic |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)
